N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide
Description
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |
InChI |
InChI=1S/C20H19N3O3/c24-17-8-6-15(7-9-17)10-11-21-19(25)14-23-13-18(22-12-20(23)26)16-4-2-1-3-5-16/h1-9,12-13,24H,10-11,14H2,(H,21,25) |
InChI Key |
HWBBGMMIMOZQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Ketoamides
Benzil derivatives react with glycinamide hydrochloride under basic conditions to form pyrazinone rings:
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 68-72% |
Palladium-Catalyzed C-H Arylation
Direct phenyl group introduction via Suzuki-Miyaura coupling:
Key Metrics
-
Ligand: Triphenylphosphine
-
Solvent: Dioxane/H₂O (4:1)
-
Isolated Yield: 81%
Acetamide Linker Installation
Bromoacetylation of Pyrazinone
Electrophilic substitution at N1 position:
Reaction Monitoring
-
TLC System: Ethyl acetate/hexane (1:3)
-
Rf: 0.45 (UV active)
Nucleophilic Displacement with Amine
Coupling with 2-(4-hydroxyphenyl)ethylamine:
Optimized Parameters
| Variable | Optimal Range |
|---|---|
| Temperature | 60-65°C |
| Reaction Time | 8 h |
| Molar Ratio | 1:1.2 (Pyrazinone:Amine) |
Electrochemical Amidation Approach
Reticulated vitreous carbon (RVC) electrodes enable direct amide bond formation under mild conditions:
Cell Configuration
-
Anode: RVC (100 PPI, 3 cm × 3 cm × 1.5 cm)
-
Cathode: Graphite rod (Φ 8 mm)
-
Electrolyte: nBu₄NBF₄ (1.0 equiv) in CH₃CN
Performance Data
| Current Density | Conversion (%) | Faradaic Efficiency |
|---|---|---|
| 5 mA/cm² | 98 | 89 |
| 10 mA/cm² | 99 | 78 |
Protecting Group Strategies for Phenolic -OH
Silyl Ether Protection
-
Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Conditions : Imidazole, DMF, 0°C → RT
-
Deprotection : TBAF/THF, quantitative recovery
Acetyl Protection
-
Acetylation : Ac₂O/pyridine (1:3), 0°C
-
Cleavage : K₂CO₃/MeOH/H₂O, 85% yield
Purification and Characterization
Chromatographic Conditions
| Step | Stationary Phase | Eluent System |
|---|---|---|
| Initial Purification | Silica Gel 60 (230-400 mesh) | Hexane/EtOAc (5:1 → 3:1) |
| Final Polishing | C18 Reverse Phase | MeOH/H₂O (70:30) |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.21 (s, 1H, OH), 8.02 (d, J = 7.8 Hz, 2H, Ar-H), 7.45-7.32 (m, 5H, Pyrazinone/Ph), 4.21 (q, J = 6.5 Hz, 2H, CH₂), 3.58 (t, J = 7.1 Hz, 2H, NHCH₂)
-
HRMS (ESI+) : m/z calcd for C₂₂H₂₁N₃O₃ [M+H]⁺ 376.1652, found 376.1649
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Equipment Needs |
|---|---|---|---|---|
| Classical Amidation | 75 | 99.8 | Kilogram | Standard |
| Electrochemical | 89 | 99.5 | Lab-scale | Specialized |
| One-Pot Sequential | 68 | 98.2 | Pilot | High-pressure |
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on the reaction conditions.
Scientific Research Applications
Biology: It might serve as a pharmacological tool or be relevant in biological studies.
Medicine: Investigations into its potential therapeutic properties are ongoing.
Industry: Its industrial applications are yet to be fully explored.
Mechanism of Action
- The compound’s mechanism of action remains an area of active research.
Molecular Targets: It likely interacts with specific cellular targets, affecting biological processes.
Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related acetamide derivatives, focusing on molecular features, synthesis, and biological activities.
Structural Analogues and Key Substituents
*Hypothetical molecular formula based on structural analysis.
†Calculated based on substituent composition.
‡FP1-12 derivatives vary in substituents (e.g., hydroxyacetamide, triazole, imidazolone).
Key Differences and Advantages
- Solubility: The hydroxyphenethyl group in the target compound may improve aqueous solubility compared to non-polar analogs like AG023PSY .
- Bioactivity: Pyrazinones are less studied than coumarins but offer modularity for targeting specific enzymes (e.g., kinases, oxidases) .
- Safety: Unlike AG023PSY (Category 4 oral toxicity), phenolic groups in the target compound may reduce acute toxicity .
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula, which includes a phenylpyrazine moiety and a hydroxyphenyl ethyl group. The structural characteristics contribute to its biological functions.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to this compound.
Case Study: A549 Cell Line
In a study evaluating various derivatives, compounds similar to the target compound showed varying degrees of cytotoxicity against the A549 human lung adenocarcinoma cell line. For instance, certain substitutions on the phenyl ring enhanced anticancer activity significantly:
| Compound | Substitution | A549 Cell Viability (%) |
|---|---|---|
| Base Compound | None | 78–86% |
| Compound 6 | 4-Chlorophenyl | 64% |
| Compound 7 | 4-Bromophenyl | 61% |
| Compound 8 | 4-Dimethylamino | Significantly lower than base |
These results indicate that structural modifications can lead to improved anticancer properties, suggesting a structure-activity relationship that merits further exploration .
Antimicrobial Activity
The antimicrobial efficacy of compounds related to this compound has also been investigated. These compounds were screened against multidrug-resistant pathogens, including:
- Klebsiella pneumoniae
- Escherichia coli
- Pseudomonas aeruginosa
- Methicillin-resistant Staphylococcus aureus
The results indicated that specific derivatives exhibited notable antibacterial activity, highlighting their potential as therapeutic agents against resistant strains .
The biological activity of these compounds is believed to stem from their ability to interact with cellular targets involved in cancer cell proliferation and microbial resistance mechanisms. The presence of functional groups such as hydroxyl and carbonyl enhances their interaction with biological macromolecules, leading to increased cytotoxicity and antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation of pyrazine precursors with substituted acetamide derivatives. Key steps include:
- Formation of the pyrazinone core via cyclization under controlled temperatures (80–100°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Coupling with the 4-hydroxyphenylethylamine moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization employs:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and hydrogen bonding involving the hydroxyphenyl group .
- Mass spectrometry (HRMS) for molecular weight verification, with ESI+ mode detecting [M+H]⁺ ions .
- X-ray crystallography (if single crystals are obtained) to resolve bond angles and confirm stereoelectronic effects of the pyrazinone ring .
Q. What functional groups dictate its solubility and formulation in biological assays?
- Methodological Answer :
- The 4-hydroxyphenyl group enhances water solubility via hydrogen bonding but may require derivatization (e.g., acetylation) to improve membrane permeability .
- The acetamide linker provides stability in DMSO-based stock solutions (typical storage: 10 mM in DMSO at -20°C) .
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for in vitro assays |
| Ethanol | ~10 | Limited due to hydroxyl group |
Advanced Research Questions
Q. How can reaction yields be optimized during pyrazinone-acetamide coupling?
- Methodological Answer : Critical variables include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing side-product formation .
- Solvent choice : Anhydrous DMF minimizes hydrolysis of active intermediates .
- Temperature control : Maintaining 0–5°C during coupling suppresses racemization .
Q. What computational methods are suitable for analyzing its 3D conformation and target interactions?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G* basis set) model the electron-deficient pyrazinone ring’s affinity for π-π stacking with aromatic residues .
- Molecular docking (AutoDock Vina) predicts binding to kinase targets (e.g., EGFR), guided by the hydroxyphenyl group’s hydrogen-bonding potential .
Q. How do contradictory bioactivity results arise across studies, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (MTT vs. ATP luminescence) .
- Redox interference : The hydroxyphenyl group may act as a pro-oxidant in certain assays, requiring ROS scavengers (e.g., NAC) as controls .
- Solution : Standardize protocols (e.g., CLSI guidelines) and validate findings across orthogonal assays (e.g., Western blot for apoptosis markers) .
Q. What strategies stabilize the compound under physiological conditions (e.g., plasma)?
- Methodological Answer :
- Prodrug modification : Esterification of the hydroxyl group to reduce Phase II metabolism (e.g., glucuronidation) .
- Nanoparticle encapsulation : PLGA-based carriers improve half-life in circulation (tested via HPLC monitoring over 24 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
